molecular formula C25H20O10 B1631991 Rhodiolin

Rhodiolin

Cat. No.: B1631991
M. Wt: 480.4 g/mol
InChI Key: POVCYOFRCMBMKD-XMSQKQJNSA-N
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Description

Rhodiolin is a compound derived from the Rhodiola genus, particularly from Rhodiola rosea. Rhodiola is a perennial herbaceous plant belonging to the Crassulaceae family and is extensively used in traditional medicine in Asian and European countries. This compound is known for its adaptogenic, neuroprotective, anti-tumor, cardioprotective, and anti-depressant effects .

Mechanism of Action

Rhodiolin, also known as Rhodiolinin, is a compound found in the Rhodiola species, a plant known for its potent biological and pharmacological activities . This article provides a detailed overview of this compound’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets monoamine neurotransmitters such as serotonin and catecholamine, and opioid peptides like β-endorphins . It also interacts with the glycolytic enzyme GPI . These targets play crucial roles in maintaining cellular homeostasis, regulating mood, stress, and cognitive functions .

Mode of Action

This compound interacts with its targets to exert various effects. It increases the expression of 5-hydroxytryptamine and serotonin receptors, acting as µ-opioid receptor and κ-opiate receptor agonists . This promotes the release of β-endorphin, leading to anxiolytic, antiarrhythmic, and hypotensive actions . This compound also inhibits monoamine oxidase (MAO) A, which contributes to its potent antidepressant activity . It may also find application in controlling senile dementia by inhibiting MAO B .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the Wnt/β-catenin signaling pathway . It also impacts the gluconeogenic gene expression by increasing the phosphorylation of AMPK level, and reduces the plasma glucose level . Furthermore, this compound influences the levels and activity of several components of the stress-response system .

Result of Action

This compound has several molecular and cellular effects. It is credited with antioxidant and vascular protective properties . It can increase mitochondrial mass and up-regulate mitochondrial biogenesis factors . Cell culture studies have shown that this compound protects human cortical neurons from oxidative stress . It also protects against intracellular calcium increases invoked by various free radicals and optimizes Ca^2+ homeostasis .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Rhodiola species, the source of this compound, grow at high altitudes with low temperatures, surviving in very harsh conditions . Their survival in such conditions is due to their adaptation to the environment and the compounds they produce in their biological mechanism . This suggests that this compound’s action might also be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

Rhodiolin interacts with various enzymes, proteins, and other biomolecules. These compounds are thought to be critical for the plant’s observed adaptogenic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is known to increase 5-hydroxytryptamine and serotonin receptor expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as µ-opioid receptor and κ-opiate receptor agonists, promoting the release of β-endorphin and exerting an anxiolytic, antiarrhythmic, and hypotensive action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to protect human cortical neurons from oxidative stress and optimize Ca 2+ homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to improve some indices of free radical control and energy metabolism, increasing liver superoxide dismutase and glutathione peroxidase activity of antioxidant enzymes, stabilizing blood sugar, increasing liver glycogen and muscle glycogen reserves, and increasing the metabolism of fat .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to increase mitochondrial mass and up-regulate mitochondrial biogenesis factors .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodiolin involves several steps, including the extraction of the compound from Rhodiola plants. The extraction process typically involves solvent extraction methods using ethanol, methanol, or water. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Rhodiola plants. The plants are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using HPLC. The purified this compound is then formulated into various pharmaceutical and nutraceutical products .

Chemical Reactions Analysis

Types of Reactions

Rhodiolin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have varying biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Rhodiolin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Rhodiolin is often compared with other compounds derived from Rhodiola, such as:

This compound is unique due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its combination of adaptogenic, neuroprotective, and cardioprotective effects makes it a valuable compound for research and development in the pharmaceutical and nutraceutical industries .

Properties

IUPAC Name

(2R,3R)-6,8-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVCYOFRCMBMKD-XMSQKQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Rhodiolin and where is it found?

A: this compound, also known as rhodionin, is a flavonoid compound found in plants of the Rhodiola genus, particularly Rhodiola rosea and Rhodiola sachalinensis. [, , , ] These plants are traditionally used for their adaptogenic properties, helping the body cope with stress. []

Q2: What is the chemical structure and formula of this compound?

A: While the provided abstracts don't explicitly detail the spectroscopic data for this compound, they confirm its classification as a flavonoid. For comprehensive structural information, further investigation into specific chemistry databases or literature focusing on this compound's isolation and characterization would be necessary. [, , ]

Q3: Have there been any studies on the effects of this compound on hypoxia?

A: While not directly focused on this compound, one study investigated the effects of bioactive compounds from Rhodiola crenulata on Hypoxia-Inducible Factor-1α (HIF-1α) expression. Interestingly, Tyrosol and Salidroside, compounds found alongside this compound in Rhodiola species, were shown to upregulate HIF-1α mRNA expression. [] This finding suggests a potential area for further research into this compound's role in hypoxia pathways.

Q4: Has this compound been investigated for its potential in treating specific diseases?

A: While the provided research doesn't focus on this compound as a primary treatment for specific diseases, it highlights its presence in Rhodiola extracts. Notably, a study explored a herbal preparation containing Rhodiola rosea, along with Potentilla alba and Scutellaria baicalensis, for its potential benefits in individuals with subclinical hypothyroidism. [] Further research is needed to isolate the specific effects of this compound within this complex mixture.

Q5: What is the stability of this compound under different conditions?

A5: The provided research abstracts don't offer specific details on the stability of this compound under various conditions. Evaluating a compound's stability often involves assessing factors like temperature, pH, light exposure, and storage conditions. Further research focused on this compound's stability would be valuable for understanding its potential applications and limitations.

Q6: What analytical techniques are typically used to study this compound?

A: Although not explicitly stated, the research suggests common analytical techniques used to identify and characterize compounds like this compound, including High-Performance Liquid Chromatography (HPLC) for separation and quantification. [, ] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed for structural elucidation. []

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